
N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
4-Chloroacetanilide , is a chemical compound with the following structural formula:
C8H8ClNO
It belongs to the class of acetanilides and exhibits interesting properties due to its aromatic and heterocyclic structure. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
- Acylation of Aniline:
- The compound can be synthesized by acylating aniline with acetyl chloride or acetic anhydride in the presence of a base (such as pyridine).
- The reaction proceeds as follows:
C6H5NH2+CH3COCl→C6H5NHCOCH3+HCl
Industrial Production:
Chemical Reactions Analysis
Reactions::
Acylation: Acetyl chloride, acetic anhydride, base (e.g., pyridine).
Reduction: Hydrogen gas (catalyzed by palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., bromine, iodine).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H19ClN2O3
- CAS Number : 879617-17-1
The structure features a quinoline backbone with multiple functional groups that enhance its biological activity.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can effectively inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups in the structure is often correlated with increased antimicrobial activity.
A study involving related compounds demonstrated significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide could possess similar efficacy against resistant strains .
Anticancer Potential
This compound is being investigated for its anticancer properties. Molecular docking studies indicate that this compound can interact with key enzymes involved in cancer cell proliferation. For example:
- Compounds with similar structures have shown antiproliferative activity against human colorectal adenocarcinoma cell lines.
- Induced-fit docking studies suggest effective binding to PI3Kαs (phosphoinositide 3-kinases), which are crucial in cancer signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Screening
A series of related quinoline derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed promising IC50 values indicating effective antiproliferative actions against colon carcinoma cells .
Mechanism of Action
- The exact mechanism of action is context-dependent and may vary based on specific applications.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide in laboratory settings?
- Methodological Answer : Implement strict safety measures including:
- Use of personal protective equipment (PPE) such as gloves, lab coats, and goggles to prevent skin/eye contact.
- Storage in dry, ventilated, and corrosion-resistant containers away from heat and light .
- Immediate decontamination of spills using approved solvents and adherence to emergency response protocols (e.g., rinsing eyes for 15+ minutes, medical consultation for inhalation exposure) .
- Key Consideration : Prioritize toxicity assessments for acute (e.g., skin irritation) and chronic (e.g., carcinogenicity) health risks outlined in safety datasheets.
Q. How can researchers optimize the synthesis of this compound using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error approaches:
- Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and use factorial designs to explore interactions .
- Employ response surface methodology (RSM) to model reaction yield/purity as a function of parameters, enabling predictive optimization .
- Example : A central composite design could resolve nonlinear relationships between reaction time and enantiomeric purity.
Q. What spectroscopic and computational techniques are recommended for characterizing this compound’s structure?
- Methodological Answer : Combine:
- Experimental : High-resolution NMR (1H/13C) to confirm proton environments and carbonyl groups; mass spectrometry (HRMS) for molecular weight validation .
- Computational : Density Functional Theory (DFT) to simulate IR/NMR spectra and compare with empirical data, ensuring structural accuracy .
- Advanced Tip : Use X-ray crystallography for absolute stereochemical assignment if single crystals are obtainable.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Integrate:
- Quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
- Machine learning (ML) models trained on reaction databases to predict regioselectivity or side-product formation under varying conditions .
- Case Study : Transition state analysis could reveal steric hindrance at the 4-chlorophenyl group, guiding catalyst selection for functionalization.
Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
- Methodological Answer :
- Comparative analysis : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing discrepancies .
- Cross-validation : Use multiple characterization techniques (e.g., HPLC, DSC) to confirm purity and phase behavior .
- Example : Discrepancies in melting points may arise from polymorphic forms; DSC and PXRD can differentiate crystalline phases.
Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?
- Methodological Answer :
- Aquatic toxicity assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic effects .
- Degradation studies : Simulate hydrolysis/photolysis pathways via LC-MS to identify breakdown products and half-lives .
- Regulatory Alignment : Align with OECD guidelines for chemical fate testing (e.g., OECD 301 for biodegradability).
Q. What advanced reactor designs improve scalability for derivatives of this compound?
- Methodological Answer :
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27) |
InChI Key |
KEUXLWIQTBTHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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